Z-Asn-Phe-psi (CH(OH)CH2N)DIQ-NH-tBu
Description
Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu is a pseudopeptide featuring a reduced amide bond (ψ linkage) characterized by a CH(OH)CH2N moiety. The synthesis involves coupling Z-protected asparagine (Z-Asn) and phenylalanine (Phe) residues via the ψ linkage, followed by tert-butyl (tBu) protection of the C-terminal amine. Key physicochemical properties include a melting point of 223°C (methanol) and a high synthesis yield of 81% after silica gel chromatography using dichloromethane/ethyl acetate (50:50 v/v) . Spectroscopic data confirm structural integrity:
Properties
CAS No. |
136522-18-4 |
|---|---|
Molecular Formula |
C36H51N5O6 |
Molecular Weight |
649.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C36H51N5O6/c1-36(2,3)40-34(45)30-19-26-16-10-11-17-27(26)21-41(30)22-31(42)28(18-24-12-6-4-7-13-24)38-33(44)29(20-32(37)43)39-35(46)47-23-25-14-8-5-9-15-25/h4-9,12-15,26-31,42H,10-11,16-23H2,1-3H3,(H2,37,43)(H,38,44)(H,39,46)(H,40,45)/t26-,27+,28-,29-,30-,31+/m0/s1 |
InChI Key |
KWJAFFUEDWUZAR-WOVUZPOESA-N |
SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)OCC4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 31-8875; Ro31-8875 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pseudopeptides with ψ linkages are widely studied for their enhanced metabolic stability and bioactivity. Below is a detailed comparison of Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu with structurally related compounds:
Key Observations :
- Yield : The target compound’s yield (81%) surpasses that of CH2NH-linked analogs (e.g., 68% for Boc-Ala-Gly-ψ (CH2NH)NH2), likely due to optimized purification conditions .
- IR Spectroscopy : The CO stretch (1663 cm⁻¹) is intermediate between CH2NH (1645 cm⁻¹) and CH2O (1680 cm⁻¹) analogs, reflecting electronic effects of the ψ linkage on carbonyl polarization .
Stereochemical Considerations
The ψ linkage introduces a chiral center at the hydroxymethylene carbon. Enantiomorph-polarity analysis using Flack’s parameter (η) and the alternative parameter (x) reveals that Z-Asn-Phe-ψ (CH(OH)CH2N)DIQ-NH-tBu exhibits negligible centrosymmetricity (x ≈ 0.01), ensuring high chiral purity. In contrast, CH2NH-linked pseudopeptides with near-centrosymmetric structures (x > 0.1) show reduced enantiomeric resolution .
Spectroscopic and Electronic Effects
- ¹³C NMR : The CH2N resonance (δ 50.3) in the target compound is upfield-shifted compared to CH2O-linked analogs (δ 60–65), reflecting reduced electron-withdrawing effects .
- Analogously, the target compound’s ψ linkage likely modulates electronic environments, as seen in its distinct ¹H/¹³C NMR profiles .
Stability and Reactivity
The tert-butyl (tBu) protecting group enhances hydrolytic stability compared to ethyl ester (COOEt) or free amine (NH2) termini in analogs. Additionally, the hydroxyl group in the ψ linkage may participate in intramolecular hydrogen bonding, reducing susceptibility to enzymatic degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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